5-((2-Methoxyphenoxy)methyl)-N-(2-methoxyphenyl)furan-2-carboxamide
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Overview
Description
“5-((2-Methoxyphenoxy)methyl)-N-(2-methoxyphenyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2-Methoxyphenoxy)methyl)-N-(2-methoxyphenyl)furan-2-carboxamide” typically involves the following steps:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl groups: This step may involve nucleophilic substitution reactions where methoxyphenyl groups are introduced to the furan ring.
Formation of the carboxamide group: This can be done through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield methoxyphenol derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “5-((2-Methoxyphenoxy)methyl)-N-(2-methoxyphenyl)furan-2-carboxamide” would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The methoxyphenyl groups might play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-Hydroxyphenoxy)methyl)-N-(2-hydroxyphenyl)furan-2-carboxamide
- 5-((2-Chlorophenoxy)methyl)-N-(2-chlorophenyl)furan-2-carboxamide
Comparison
Compared to its analogs, “5-((2-Methoxyphenoxy)methyl)-N-(2-methoxyphenyl)furan-2-carboxamide” may exhibit unique properties due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups might enhance solubility and membrane permeability, potentially making it more effective in certain applications.
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-16-8-4-3-7-15(16)21-20(22)19-12-11-14(26-19)13-25-18-10-6-5-9-17(18)24-2/h3-12H,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBLFMAYNLVULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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